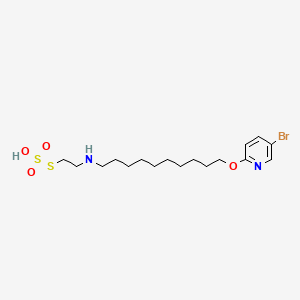
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by the presence of a bromo-substituted pyridine ring, a decyl chain, and an ethanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) typically involves multiple steps The process begins with the bromination of 2-pyridinol to introduce the bromo group This is followed by the reaction with decylamine to form the decylamino derivative
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) can undergo various types of chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo group can be reduced to form the corresponding pyridyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group can yield disulfides or sulfonic acids, while substitution of the bromo group can yield various pyridyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Possible use in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The bromo-substituted pyridine ring can interact with various enzymes or receptors, while the ethanethiol group can form disulfide bonds with cysteine residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol, 2-bromo-: Similar in structure but lacks the decylamino and pyridyloxy groups.
2-(5-bromo-2-pyridyloxy)ethanethiol: Similar but lacks the decylamino group.
Uniqueness
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrogen sulfate (ester) is unique due to the combination of its bromo-substituted pyridine ring, decyl chain, and ethanethiol group
Properties
CAS No. |
41287-17-6 |
|---|---|
Molecular Formula |
C17H29BrN2O4S2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
5-bromo-2-[10-(2-sulfosulfanylethylamino)decoxy]pyridine |
InChI |
InChI=1S/C17H29BrN2O4S2/c18-16-9-10-17(20-15-16)24-13-8-6-4-2-1-3-5-7-11-19-12-14-25-26(21,22)23/h9-10,15,19H,1-8,11-14H2,(H,21,22,23) |
InChI Key |
VMPGAQLGAMYZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCCCCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


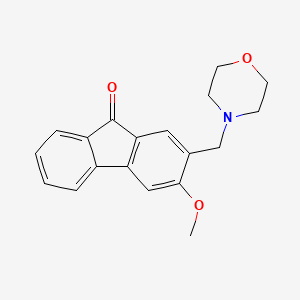
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
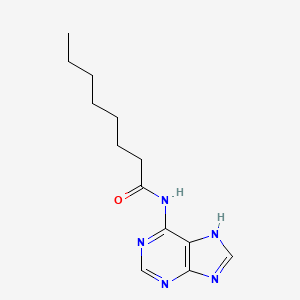

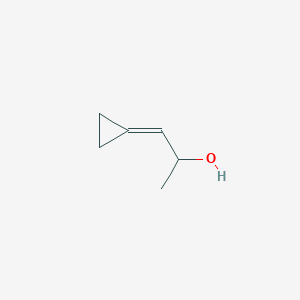
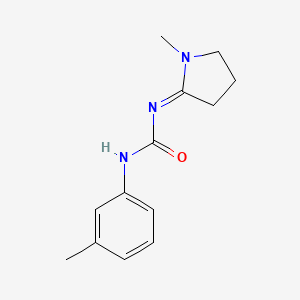
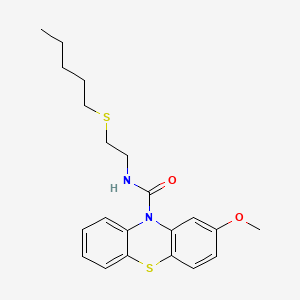
silyl sulfate](/img/structure/B14652319.png)
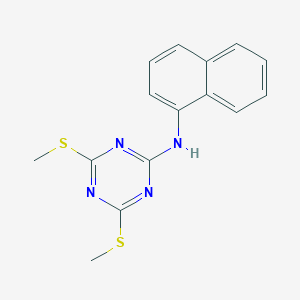
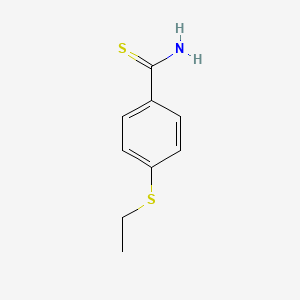


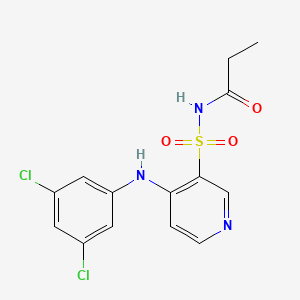
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
